3-(4-n-Propylphenyl)-1-propene
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Overview
Description
3-(4-n-Propylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 4-n-propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Propylphenyl)-1-propene typically involves the alkylation of a phenylpropene derivative. One common method is the Friedel-Crafts alkylation, where 4-n-propylbenzene is reacted with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts in these reactors can also facilitate the separation and recycling of the catalyst, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Propylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Hydrogenation of the double bond in the propene group can yield the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Propylbenzene derivatives such as 4-n-propylbenzaldehyde or 4-n-propylbenzoic acid.
Reduction: 3-(4-n-Propylphenyl)propane.
Substitution: Halogenated derivatives like 4-n-propylbromobenzene.
Scientific Research Applications
3-(4-n-Propylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-n-Propylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-n-Propylphenylacetylene: Similar structure but with an acetylene group instead of a propene group.
4-n-Propylphenylpropane: Similar structure but with a fully saturated alkane chain.
Uniqueness
3-(4-n-Propylphenyl)-1-propene is unique due to the presence of the propene group, which imparts different reactivity and properties compared to its saturated and acetylene analogs
Properties
IUPAC Name |
1-prop-2-enyl-4-propylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDHVPMBZNLRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641217 |
Source
|
Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62826-25-9 |
Source
|
Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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